molecular formula C11H13NO2 B8106999 6-hydroxy-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

6-hydroxy-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8106999
M. Wt: 191.23 g/mol
InChI Key: SEJUNTCZYFPRPM-UHFFFAOYSA-N
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Description

6-hydroxy-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a methyl ketone in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines.

Major Products

The major products depend on the type of reaction and the specific conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the quinoline ring.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action for compounds like 6-hydroxy-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one often involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways can vary but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    Isoquinoline: Similar structure but with the nitrogen atom in a different position.

    Quinazoline: Another nitrogen-containing heterocycle with diverse applications.

Uniqueness

6-hydroxy-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

6-hydroxy-1,4-dimethyl-3,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-5-11(14)12(2)10-4-3-8(13)6-9(7)10/h3-4,6-7,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJUNTCZYFPRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=C1C=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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